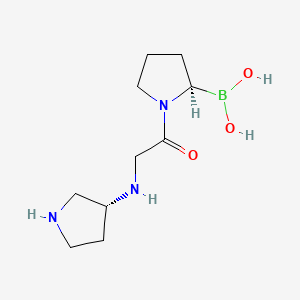
Dutogliptin
Overview
Description
Dutogliptin is a potent, selective, and orally bioavailable inhibitor of dipeptidyl peptidase-4 (DPP-4), a serine protease. It has been investigated primarily for the treatment of type 2 diabetes mellitus. By inhibiting DPP-4, this compound increases the physiological levels of regulatory peptides such as glucagon-like peptide-1 (GLP-1), which plays a crucial role in modulating insulin response and digestion .
Mechanism of Action
Target of Action
Dutogliptin primarily targets Dipeptidyl peptidase 4 (DPP4) , a serine protease that has emerged as an important target for the treatment of type 2 diabetes .
Mode of Action
This compound is a potent and selective inhibitor of DPP4 . By inhibiting DPP4, it increases the physiological levels of regulatory peptides, such as GLP-1 , an important modulator of insulin response and digestion .
Biochemical Pathways
The inhibition of DPP4 by this compound leads to an increase in the physiological levels of regulatory peptides, such as GLP-1 . This results in improved insulin response and digestion . .
Pharmacokinetics
The pharmacokinetics of this compound reveal that it has a half-life of 10-13 hours . The subcutaneous bioavailability of this compound is approximately 100% .
Result of Action
The inhibition of DPP4 by this compound leads to an increase in the physiological levels of regulatory peptides, such as GLP-1 . This results in improved insulin response and digestion . Animal studies suggest that inhibition of DPP4 may improve heart function and survival after myocardial infarction by increasing cardiac myocytes’ regenerative capacity .
Biochemical Analysis
Biochemical Properties
Dutogliptin plays a significant role in biochemical reactions by inhibiting DPP4. This inhibition increases the physiological levels of regulatory peptides, such as GLP-1, an important modulator of insulin response and digestion .
Cellular Effects
This compound influences cell function by increasing the concentration of GLP-1, which in turn modulates insulin response and digestion
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting DPP4. This inhibition leads to an increase in the levels of GLP-1, which can modulate insulin response and digestion .
Temporal Effects in Laboratory Settings
The temporal effects of this compound are currently being studied. Preliminary studies suggest that this compound combined with stem cell mobilization using G-CSF significantly improved survival and reduced infarct size in a murine model .
Dosage Effects in Animal Models
In animal models, this compound has shown promising results. For instance, this compound combined with G-CSF significantly improved survival and reduced infarct size in a murine model .
Metabolic Pathways
This compound is involved in the metabolic pathway that modulates insulin response and digestion by increasing the levels of GLP-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dutogliptin is synthesized through a series of chemical reactions involving boronic acid derivatives. The synthetic route typically involves the formation of a boronic ester intermediate, followed by coupling reactions to introduce the necessary functional groups. The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dutogliptin undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Dutogliptin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study boronic acid-based inhibitors and their interactions with enzymes.
Biology: Investigated for its effects on cellular processes and signaling pathways involving DPP-4.
Medicine: Primarily researched for its potential in treating type 2 diabetes mellitus by enhancing insulin secretion and improving glycemic control.
Industry: Explored for its potential use in developing new therapeutic agents targeting DPP-4 and related enzymes
Comparison with Similar Compounds
Similar Compounds
Comparison
Dutogliptin is unique among DPP-4 inhibitors due to its boronic acid-based structure, which provides a distinct mechanism of binding to the enzyme. This structural difference may contribute to variations in potency, selectivity, and pharmacokinetic properties compared to other DPP-4 inhibitors. For example, sitagliptin and saxagliptin are non-boronic acid-based inhibitors and may have different binding affinities and durations of action .
Properties
IUPAC Name |
[(2R)-1-[2-[[(3R)-pyrrolidin-3-yl]amino]acetyl]pyrrolidin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BN3O3/c15-10(7-13-8-3-4-12-6-8)14-5-1-2-9(14)11(16)17/h8-9,12-13,16-17H,1-7H2/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJAMEIQRSHVKC-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)CNC2CCNC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)CN[C@@H]2CCNC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301005713 | |
| Record name | {1-[N-(Pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Dutogliptin is a potent and selective inhibitor of DPP4, a serine protease that has emerged as an important target for the treatment of type 2 diabetes. Inhibiting DPP4 increases the physiological levels of regulatory peptides, such as GLP-1, an important modulator of insulin response and digestion. | |
| Record name | Dutogliptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11723 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
852329-66-9 | |
| Record name | Dutogliptin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852329669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dutogliptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11723 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | {1-[N-(Pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DUTOGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38EAO245ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


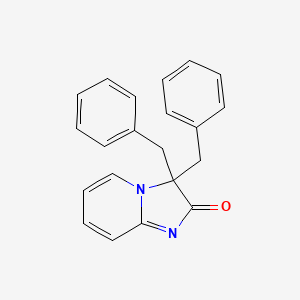
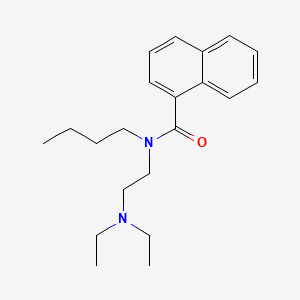

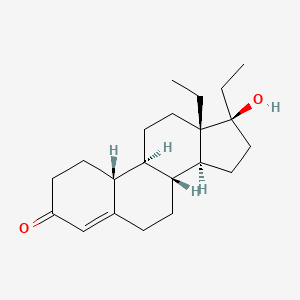
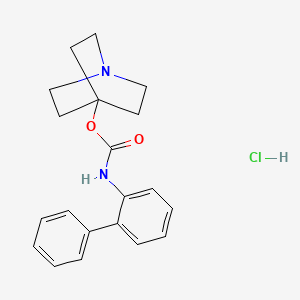

![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide](/img/structure/B1663209.png)
![N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide](/img/structure/B1663210.png)
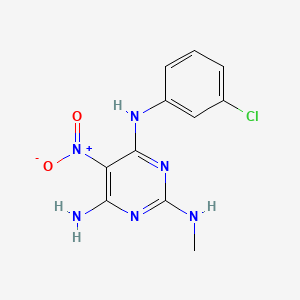

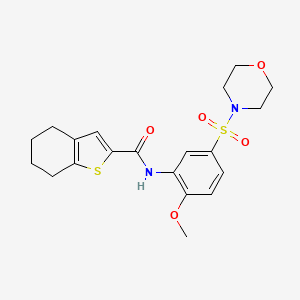
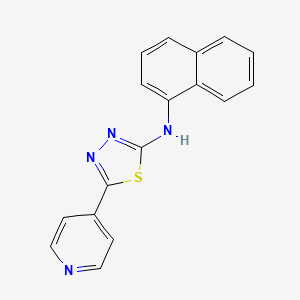
![2-(1,3-Benzoxazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one](/img/structure/B1663222.png)
![[(Adamantan-1-yl)carbamoyl]methyl 4-methanesulfonyl-3-nitrobenzoate](/img/structure/B1663223.png)
